molecular formula C17H23N3O2 B2435604 N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 941889-13-0

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2435604
CAS No.: 941889-13-0
M. Wt: 301.39
InChI Key: IWTCYYAKFVYJLR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that has garnered interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of the corresponding amines with alkylating reagents. For instance, the reaction of 4-phenylpiperazine with cyclopentanone under controlled conditions can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific structural features that allow it

Properties

IUPAC Name

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(18-14-6-4-5-7-14)17(22)20-12-10-19(11-13-20)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTCYYAKFVYJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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